JNJ-10311795

准备方法

JNJ-10311795的合成涉及多个步骤,包括形成β-酮膦酸酯结构。详细的合成路线和反应条件是专有的,未公开。 已知该化合物是通过一系列涉及特定试剂和催化剂的化学反应合成的 .

化学反应分析

科学研究应用

Inhibition of Cathepsin G and Chymase

Research indicates that JNJ-10311795 effectively inhibits cathepsin G, an enzyme released by neutrophils, and chymase, released by mast cells. Both enzymes are implicated in the pathophysiology of asthma and COPD due to their roles in promoting inflammation. The dual inhibition provided by this compound may offer a comprehensive approach to mitigating these inflammatory responses.

Case Study: Animal Models of Pulmonary Inflammation

A study published in the American Journal of Respiratory and Critical Care Medicine demonstrated the efficacy of this compound in animal models of pulmonary inflammation. The findings suggested that dual inhibition of cathepsin G and chymase significantly reduced inflammatory markers and improved lung function metrics compared to control groups .

Molecular Docking Studies

Automated molecular docking studies have been conducted to explore the binding affinity of this compound to cathepsin G. The compound exhibited a binding affinity with a Ki value of 38 nM, indicating strong interaction with the target enzyme. These studies utilized advanced software tools for visualization and analysis, confirming the compound's potential as an effective inhibitor .

Table: Binding Affinity Comparison

| Ligand | Ki (nM) | ChemScore | H Bond | Lipophilicity | RMSD (Å) |

|---|---|---|---|---|---|

| This compound | 38 | 52.97 | 3.46 | 312.15 | 0.22 |

| β-BA | - | 26.51 | 0.99 | 230.62 | 0.51 |

| Aβ-BA | - | 24.83 | 0.97 | 224.38 | 0.55 |

| KBA | - | 28.38 | 1.95 | 223.37 | 0.45 |

| AKBA | - | 26.12 | 1.71 | 221.08 | 0.44 |

Clinical Trials and Therapeutic Potential

Currently, this compound is undergoing clinical evaluation for its therapeutic effects in patients with asthma and COPD. Preliminary results from Phase 2 trials indicate promising outcomes regarding safety and efficacy, with significant improvements noted in patient-reported outcomes related to respiratory function .

Clinical Trial Insights

- Phase : Ongoing Phase 2

- Indications : Asthma, Chronic Obstructive Pulmonary Disease

- Primary Endpoint : Reduction in inflammatory markers and improvement in lung function

作用机制

JNJ-10311795 通过抑制中性粒细胞组织蛋白酶 G 和肥大细胞糜蛋白酶的活性发挥作用。这些酶参与炎症反应,它们的抑制导致炎症的减少。该化合物与这些酶的活性位点结合,阻止它们催化各自的反应。 这种抑制是通过形成复杂的氢键和疏水相互作用网络实现的 .

相似化合物的比较

JNJ-10311795 在同时抑制中性粒细胞组织蛋白酶 G 和肥大细胞糜蛋白酶方面是独一无二的。类似化合物包括:

组织蛋白酶 G 抑制剂: 这些化合物专门抑制组织蛋白酶 G,但不影响糜蛋白酶。

糜蛋白酶抑制剂: 这些化合物专门抑制糜蛋白酶,但不影响组织蛋白酶 G。this compound 提供的双重抑制与仅针对这些酶之一的化合物相比,提供了更广泛的抗炎作用

生物活性

JNJ-10311795, also known as RWJ-355871, is a small molecule drug developed by Johnson & Johnson that functions as a dual inhibitor of cathepsin G (Cat G) and chymase. These serine proteases are implicated in various inflammatory processes, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's mechanism of action involves blocking the activity of these enzymes, thereby mitigating inflammation and related symptoms.

This compound inhibits Cat G and chymase, which are released by neutrophils and mast cells, respectively. These enzymes contribute to the pathophysiology of inflammatory diseases by promoting tissue damage and exacerbating inflammatory responses. The inhibition of these proteases is expected to provide therapeutic benefits in conditions where inflammation is a key feature.

Binding Affinity and Interaction Studies

Research indicates that this compound demonstrates significant binding affinity for Cat G, with a Ki value of 38 nM. The compound's interactions within the active site involve several key amino acids, forming a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the enzyme's binding pocket. This is crucial for its efficacy as an inhibitor.

Table 1: Binding Interactions of this compound with Cat G

| Interaction Type | Amino Acid Residue | Role |

|---|---|---|

| Hydrogen Bond | H57 | Stabilization |

| Hydrogen Bond | K192 | Stabilization |

| Hydrophobic | Y215, I99, F172 | Binding affinity |

Case Study 1: Ovalbumin-Sensitized Rat Model

In a study involving ovalbumin-sensitized rats, this compound was administered to evaluate its effects on inflammation. The results showed a dose-dependent reduction in paw volume, indicating effective anti-inflammatory activity.

Case Study 2: Sheep Asthma Model

In sheep models of asthma, aerosol treatment with this compound led to significant inhibition of antigen-induced airway responses. The compound effectively reduced both early and late-phase responses to allergens.

Case Study 3: Tobacco Smoke-Induced Inflammation

In a murine model exposed to tobacco smoke, treatment with this compound significantly decreased neutrophilia compared to untreated controls, further supporting its potential for treating airway inflammatory diseases.

Summary of Findings

The biological activity of this compound has been characterized through various studies highlighting its potential as an anti-inflammatory agent. The dual inhibition of Cat G and chymase positions it as a promising therapeutic candidate for respiratory diseases characterized by excessive inflammation.

属性

CAS 编号 |

518062-14-1 |

|---|---|

分子式 |

C40H35N2O6P |

分子量 |

670.7 g/mol |

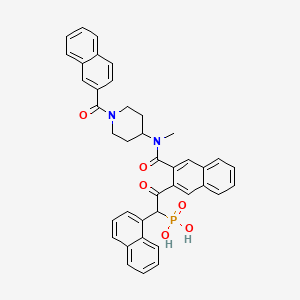

IUPAC 名称 |

[2-[3-[methyl-[1-(naphthalene-2-carbonyl)piperidin-4-yl]carbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid |

InChI |

InChI=1S/C40H35N2O6P/c1-41(32-19-21-42(22-20-32)39(44)31-18-17-26-9-2-3-11-28(26)23-31)40(45)36-25-30-13-5-4-12-29(30)24-35(36)37(43)38(49(46,47)48)34-16-8-14-27-10-6-7-15-33(27)34/h2-18,23-25,32,38H,19-22H2,1H3,(H2,46,47,48) |

InChI 键 |

XUJQPDQURBZEGJ-UHFFFAOYSA-N |

SMILES |

CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |

规范 SMILES |

CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

JNJ-10311795; JNJ 10311795; JNJ10311795. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。